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Compound of Interest

Compound Name: 5-Methoxytetradecane

Cat. No.: B15403042

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals interested in the spectroscopic characterization of 5-
Methoxytetradecane. Due to the limited availability of experimental data for this specific
compound in public databases, this guide provides predicted spectroscopic data and outlines
the standardized experimental protocols for its empirical determination. Furthermore, for
comparative analysis, experimental data for the structurally related compound, 5-
Methyltetradecane, is included.

Predicted Spectroscopic Data for 5-
Methoxytetradecane

While experimental spectra for 5-Methoxytetradecane are not readily available, computational
methods can provide valuable predictions for its Nuclear Magnetic Resonance (NMR) spectra.

These predictions are based on established algorithms that analyze the chemical environment

of each nucleus.

Table 1: Predicted *H and 3C NMR Chemical Shifts for 5-Methoxytetradecane
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1H NMR (Predicted)

13C NMR (Predicted)

Chemical Shift (ppm) Assignment
~3.30 (s, 3H) -OCHs

~3.40 (m, 1H) H5

~1.45-1.55 (m, 2H) H4, H6
~1.20-1.40 (m, 20H) H2, H3, H7-H13
~0.88 (t, 3H) H1, H14

Note: Predicted chemical shifts are estimates and may vary from experimental values. The

multiplicity (s=singlet, t=triplet, m=multiplet) and integration values for *H NMR are also

predicted.

Comparative Experimental Data: 5-
Methyltetradecane

To provide a reference point for the analysis of 5-Methoxytetradecane, the following tables

present experimental data for the structurally similar compound, 5-Methyltetradecane.

Table 2: Electron lonization Mass Spectrometry (EI-MS) Data for 5-Methyltetradecane[1][2][3]

m/z Relative Intensity (%) Possible Fragment
43 100 [C3H7]*

57 85 [CaHs]*

71 60 [CsH11]*

85 40 [CeH13]*

155 10 [M-CaHs]*

212 5 [M]*

Source: NIST WebBook.[1][2]
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Table 3: Infrared (IR) Spectroscopy Data for Tetradecane

Wavenumber (cm—1) Intensity Vibrational Mode

C-H stretch (asymmetric, -

2955-2965 Strong

CHs)

C-H stretch (asymmetric, -
2920-2930 Strong

CH?)
2870-2880 Medium C-H stretch (symmetric, -CHs)
2850-2860 Medium C-H stretch (symmetric, -CHz)
1465-1475 Medium C-H bend (-CHz scissoring)
1375-1385 Medium C-H bend (-CHs symmetric)
720-730 Weak -(CH2)n- rock (n = 4)

Note: This data is for the parent alkane, tetradecane. For 5-Methoxytetradecane, an additional
strong C-O stretching band would be expected in the 1050-1150 cm~1 region.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a
long-chain aliphatic ether like 5-Methoxytetradecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
o Weigh approximately 5-25 mg of the liquid 5-Methoxytetradecane sample.[4][5]

o Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, CeDe) in a clean, dry
vial.[5]

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing.[5]
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« Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean
5 mm NMR tube to remove any particulate matter.[4]

o Cap the NMR tube securely.
2. Data Acquisition (*H and 3C NMR):
 Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
achieve optimal homogeneity.

o For H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-
2 seconds.

e For 3C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be
required due to the lower natural abundance of $3C.[4]

e Record the spectra at a constant temperature, typically 298 K.

3. Data Processing:

e Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum and perform a baseline correction.

» Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

 Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

e Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular
structure.

Mass Spectrometry (MS)

1. Sample Introduction:
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For a volatile liquid like 5-Methoxytetradecane, direct infusion via a heated probe or
injection into a gas chromatograph (GC-MS) is suitable.

Ensure the sample is pure to avoid co-elution and spectral overlap in GC-MS.

. lonization (Electron lonization - El):

The sample molecules are introduced into the ion source, which is under high vacuum.
A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.

This causes the molecules to ionize and fragment in a reproducible manner.

. Mass Analysis and Detection:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
The analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

. Data Interpretation:

The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.

Analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy

1.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]

Place a small drop of liquid 5-Methoxytetradecane directly onto the center of the ATR
crystal.[6][7][8]
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. Data Acquisition (FTIR):

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from
the sample spectrum to remove contributions from the atmosphere (e.g., CO2, H20).

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-
noise ratio.

The spectrum is typically recorded over the mid-IR range of 4000-400 cm~1.[6]
. Data Interpretation:

The resulting IR spectrum plots absorbance or transmittance as a function of wavenumber
(cm™2).

Identify characteristic absorption bands corresponding to specific functional groups. For 5-
Methoxytetradecane, key absorptions will be the C-H stretching and bending vibrations of
the alkyl chain and the strong C-O stretching of the ether linkage.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a novel compound like 5-Methoxytetradecane.
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Caption: General workflow for spectroscopic analysis of a pure compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 8. Sample Preparation — FT-IR/ATR — Polymer Chemistry Characterization Lab
[pccl.chem.ufl.edu]

» To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methoxytetradecane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15403042#spectroscopic-data-for-5-
methoxytetradecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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